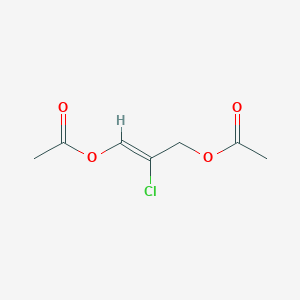
1-Propene-1,3-diol, 2-chloro-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene-1,3-diol, 2-chloro-, diacetate, also known as chloroacetaldehyde diethyl acetal, is a chemical compound that is widely used in scientific research. This compound is synthesized by the reaction of chloroacetaldehyde with diethyl ether in the presence of a strong acid catalyst. The resulting product is a colorless liquid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
Chloroacetaldehyde diethyl acetal has been shown to have cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
Chloroacetaldehyde diethyl acetal is a versatile reagent that can be used in a wide range of chemical reactions. It is relatively stable and easy to handle. However, it is highly reactive and can be hazardous if not handled properly. It should be stored and handled in a well-ventilated area and with appropriate safety precautions.
Orientations Futures
There are several future directions for research involving 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal. These include:
1. Developing new synthetic routes for the preparation of this compound.
2. Exploring the use of this compound as a reagent in the synthesis of new pharmaceuticals and agrochemicals.
3. Investigating the mechanism of action of this compound and its potential as a therapeutic agent.
4. Studying the biochemical and physiological effects of this compound in more detail.
5. Developing new applications for this compound in organic synthesis.
In conclusion, 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal is a versatile compound that has many applications in scientific research. It is a useful reagent and intermediate in the synthesis of various compounds and has potential as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal involves the reaction of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde with diethyl ether in the presence of a strong acid catalyst. The reaction takes place at room temperature and atmospheric pressure. The resulting product is purified by distillation or chromatography.
Applications De Recherche Scientifique
Chloroacetaldehyde diethyl acetal is widely used in scientific research as a reagent and intermediate in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the preparation of chiral compounds and as a protecting group for alcohols and amines.
Propriétés
Numéro CAS |
10118-72-6 |
|---|---|
Nom du produit |
1-Propene-1,3-diol, 2-chloro-, diacetate |
Formule moléculaire |
C7H9ClO4 |
Poids moléculaire |
192.6 g/mol |
Nom IUPAC |
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate |
InChI |
InChI=1S/C7H9ClO4/c1-5(9)11-3-7(8)4-12-6(2)10/h3H,4H2,1-2H3/b7-3- |
Clé InChI |
GEEGHNOKMUVQRF-CLTKARDFSA-N |
SMILES isomérique |
CC(=O)OC/C(=C/OC(=O)C)/Cl |
SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
SMILES canonique |
CC(=O)OCC(=COC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



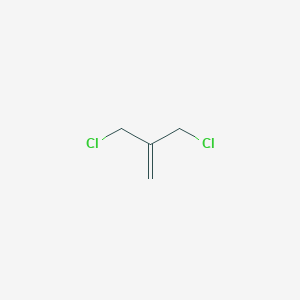
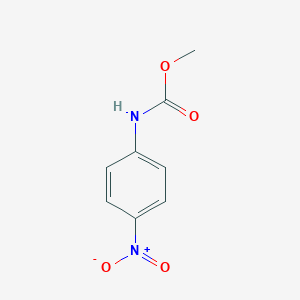
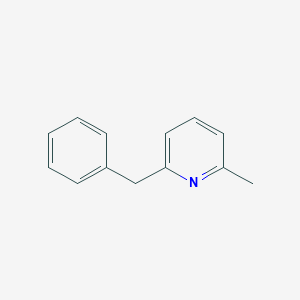
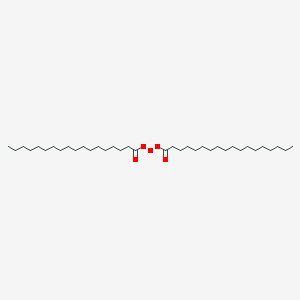
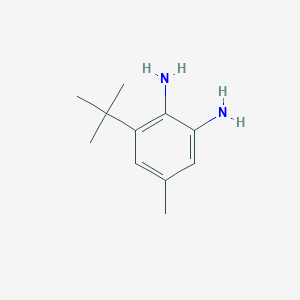
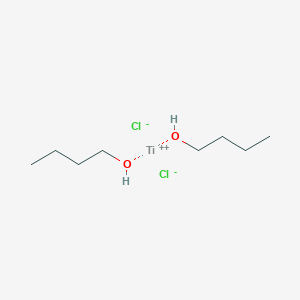
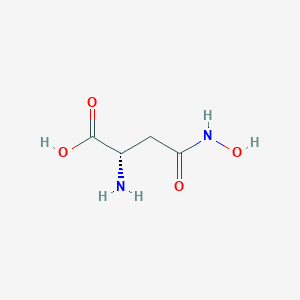
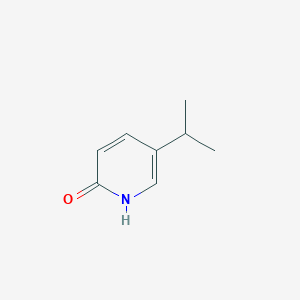
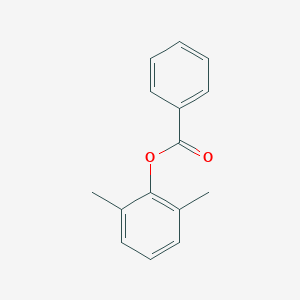
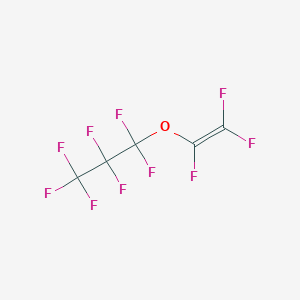
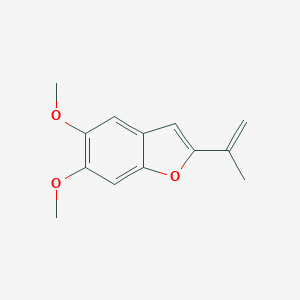
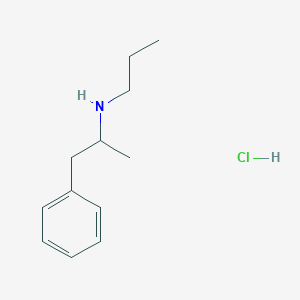
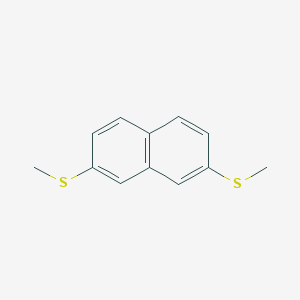
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)